molecular formula C11H11NO3 B067927 (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione CAS No. 165657-63-6

(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

Cat. No. B067927
CAS RN: 165657-63-6
M. Wt: 205.21 g/mol
InChI Key: VCPKAWKGCQTPCR-SECBINFHSA-N
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Description

(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, also known as R-BHDP, is a chiral cyclic imide that has been widely used in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Scientific Research Applications

Synthesis Techniques

  • Melting Reaction Synthesis : (R)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione has been synthesized through a melting reaction involving L-malic acid and benzylamine, with optimal conditions at 140℃ for 8 hours (Qiu Fei, 2011).
  • Synthesis of Derivatives : It's used as a starting compound in the preparation of analogues of the antibiotic SF-2312, which involves Michaelis–Arbusov reaction and subsequent alkylation (Wamuyu Owotoki et al., 2006).
  • Enzymatic Synthesis Method : The compound has been efficiently prepared using enzymatic hydrolysis, particularly with lipase PS from Pseudomonas cepacia, showing high enantioselectivity (H. Tomori et al., 1996).

Chemical Reactions and Properties

  • Stereoselective Reduction : The compound serves as an intermediate in the synthesis of natural bioactive compounds, where its reduction using sodium borohydride and metal chlorides was studied for stereochemical outcomes (N. Jumali et al., 2017).
  • RhII-Catalyzed Insertion Reactions : It has been used in the preparation of novel, medicinally important Michael acceptors via RhII-catalyzed X–H insertion reactions, aimed at inhibiting thioredoxin reductase, a cancer target (D. Dar'in et al., 2020).

Biocatalysis and Microbial Applications

  • Hydroxylation with Microorganisms : The compound has been synthesized through hydroxylation using Sphingomonas sp. HXN-200, demonstrating an effective biocatalytic approach for regio- and stereoselective hydroxylation (Z. Li et al., 2001).

Pharmaceutical Applications

  • Antibacterial Activity : Novel dispiropyrrolidines derived from 1-benzyl-3-hydroxypyrrolidine-2,5-dione have shown promising antibacterial activities against various bacteria, indicating its potential in developing antibacterial agents (K. Karthikeyan et al., 2010).
  • ACE Inhibitors Synthesis : It has been used in the design of novel angiotensin converting enzyme (ACE) inhibitors, highlighting its significance in cardiovascular drug development (Dinesh Addla et al., 2013).

properties

IUPAC Name

(3R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPKAWKGCQTPCR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)N(C1=O)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453855
Record name (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

CAS RN

165657-63-6
Record name (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Heating malic acid with benzylamine in ethanol at 170° C. to give N-benzyl-3-hydroxysuccinimide and reducing with lithium aluminum hydride to give N-benzyl-3-pyrrolidinol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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